(3R)-2-aminooctadecane-1,3-diol, also known as D-threo-sphinganine, is an important sphingoid base that plays a crucial role in cellular signaling and the formation of sphingolipids. This compound is characterized by its long hydrocarbon chain and two hydroxyl groups, contributing to its amphiphilic nature. Sphinganine derivatives are significant in various biological processes, including cell membrane structure and function, as well as in the synthesis of more complex lipids such as sphingomyelins.
D-threo-sphinganine is classified under the category of amino alcohols and sphingoid bases. It is synthesized naturally in the body and can also be derived from various synthetic pathways. The compound can be found in several biological sources, including mammalian tissues where it is involved in the biosynthesis of ceramides and other sphingolipids.
The synthesis of (3R)-2-aminooctadecane-1,3-diol can be achieved through several methods, primarily focusing on asymmetric synthesis techniques. One common approach involves the reduction of a precursor compound using chiral catalysts to ensure the desired stereochemistry. For instance, the reduction of a ketone precursor with a chiral borane reagent can yield high enantioselectivity for the desired diol .
The molecular formula for (3R)-2-aminooctadecane-1,3-diol is C18H39NO2. Its structure features:
(3R)-2-aminooctadecane-1,3-diol participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism by which (3R)-2-aminooctadecane-1,3-diol exerts its biological effects primarily relates to its role as a precursor in sphingolipid metabolism. Upon incorporation into cellular membranes or conversion into more complex sphingolipids like ceramides:
Data indicate that sphinganine derivatives can influence various cellular processes through their interaction with membrane proteins and receptors .
Relevant analyses indicate that variations in synthesis methods can affect the purity and properties of the final product .
(3R)-2-aminooctadecane-1,3-diol has several scientific applications:
The de novo biosynthesis of (3R)-2-aminooctadecane-1,3-diol occurs exclusively in the endoplasmic reticulum (ER) membrane and is initiated by serine palmitoyltransferase (SPT), a pyridoxal 5′-phosphate (PLP)-dependent enzyme. SPT catalyzes the first committed and rate-limiting step of sphingolipid biosynthesis: the irreversible condensation of L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine (KDS). This reaction involves the decarboxylation of serine and the formation of a new carbon-carbon bond, resulting in a keto-sphingoid base intermediate [5] [6].
Table 1: Subunit Composition and Functional Characteristics of Serine Palmitoyltransferase (SPT)
Subunit | Gene | Essential Role | Regulatory Influence |
---|---|---|---|
SPTLC1 | SPTLC1 | Catalytic core | Forms obligatory heterodimer with SPTLC2 or SPTLC3 |
SPTLC2 | SPTLC2 | Catalytic core | Prefers palmitoyl-CoA (C16:0); defines primary substrate specificity |
SPTLC3 | SPTLC3 | Catalytic core | Prefers longer acyl-CoAs (C18-CoA); associated with tissue-specific expression |
ssSPTa/b | SPTSSA/SPTSSB | Regulatory | Enhances catalytic activity; modulates substrate specificity |
ORMDL1-3 | ORMDL1-3 | Inhibitory | Negatively regulates SPT activity in response to ceramide levels |
SPT functions as a heteromeric complex composed of two major catalytic subunits (SPTLC1 combined with either SPTLC2 or SPTLC3) and smaller regulatory subunits (ssSPTa or ssSPTb). The SPTLC1-SPTLC2 dimer exhibits the highest activity toward palmitoyl-CoA (C16:0), producing the C18 backbone characteristic of sphinganine. In contrast, the SPTLC1-SPTLC3 dimer can utilize a broader range of acyl-CoAs, including stearoyl-CoA (C18:0), leading to the formation of C20-sphingoid bases in specific tissues [5]. The enzyme complex is subject to allosteric inhibition by sphingosine-1-phosphate (S1P) and, more potently, by ceramide – the end-product of the pathway. This feedback inhibition is mediated by the ORMDL proteins, which sense complex sphingolipid levels and directly suppress SPT activity when sphingolipid concentrations are elevated, thereby maintaining metabolic homeostasis [2] [5].
Following KDS formation, a highly specific NADPH-dependent reductase, 3-ketodihydrosphingosine reductase (commonly known as KDS reductase or FVT-1), catalyzes the stereospecific reduction of the C3 carbonyl group of KDS. This reduction produces dihydrosphingosine (sphinganine) with the (3R) configuration exclusively. The reaction requires NADPH as a cofactor and proceeds via a pro-R hydride transfer, generating the D-erythro stereoisomer – (2S,3R)-2-aminooctadecane-1,3-diol [5] [6]. This sphinganine molecule then serves as the immediate precursor for downstream ceramide synthesis.
The metabolic commitment of sphinganine to complex sphingolipid synthesis occurs through its N-acylation, catalyzed by a family of enzymes known as ceramide synthases (CerS). This reaction involves the amide linkage of sphinganine to a fatty acyl-CoA, producing dihydroceramide – the direct precursor of all complex sphingolipids. CerS enzymes exhibit stringent stereochemical selectivity for the natural (2S,3R) configuration of sphinganine, rejecting non-physiological stereoisomers [8].
Table 2: Ceramide Synthase (CerS) Isoforms and Their Substrate Preferences
CerS Isoform | Preferred Acyl-CoA Chain Length | Primary Dihydroceramide Product | Tissue Specificity |
---|---|---|---|
CerS1 | C18 | C18:0-dihydroceramide | Brain, skeletal muscle |
CerS2 | C20-C26 | Very long-chain (VLC) dihydroceramides | Ubiquitous (liver enriched) |
CerS3 | C24-C32 | Ultra-long-chain dihydroceramides | Skin, testes |
CerS4 | C18-C22 | Mixed chain dihydroceramides | Ubiquitous |
CerS5 | C16 | C16:0-dihydroceramide | Ubiquitous |
CerS6 | C14-C16 | C14:0/C16:0-dihydroceramide | Ubiquitous |
Six mammalian CerS isoforms (CerS1-6) have been identified, each exhibiting distinct but overlapping preferences for the chain length of the fatty acyl-CoA substrate. This enzymatic diversity directly determines the acyl chain composition of the resulting dihydroceramide pool. For instance, CerS5 and CerS6 preferentially utilize palmitoyl-CoA (C16:0), producing C18-sphinganine-C16-dihydroceramide. In contrast, CerS2 utilizes very long-chain fatty acyl-CoAs (C20:0 to C26:0), generating dihydroceramides with correspondingly long N-acyl chains [5] [8]. All CerS isoforms share a common catalytic mechanism involving a Lag1p motif within the active site, which is essential for acyl-CoA recognition and transferase activity. The reaction occurs on the cytosolic face of the endoplasmic reticulum (ER).
The N-acylation reaction mediated by CerS is stereochemically conservative. The enzyme utilizes the D-erythro isomer of sphinganine [(2S,3R)-configuration] as its physiological substrate and preserves the stereochemistry during amide bond formation. This specificity ensures that the resulting dihydroceramide retains the natural stereochemistry required for its subsequent metabolism by downstream enzymes, including dihydroceramide desaturase (DES1/2). DES1 introduces the characteristic C4-trans double bond into the sphingoid backbone of dihydroceramide, converting it to ceramide (N-acylsphingosine), while maintaining the original stereochemical integrity at C2 and C3 [2] [5]. The fidelity of CerS toward the (3R) configuration is critical; synthetic stereoisomers like D-threo-sphinganine are poor substrates and can even act as competitive inhibitors, potentially disrupting sphingolipid homeostasis.
While (3R)-2-aminooctadecane-1,3-diol is a conserved component of sphingolipids across diverse organisms, significant variations exist in its biosynthetic pathways and metabolic fate between eukaryotic kingdoms and prokaryotes.
Mammalian Systems: In mammals, the pathway proceeds from serine and palmitoyl-CoA via SPT and KDS reductase to sphinganine, which is rapidly acylated by CerS to form dihydroceramide. Dihydroceramide is then almost universally desaturated to ceramide (containing sphingosine) by dihydroceramide desaturase (DES1). Consequently, free sphinganine levels in mammalian cells are typically very low under normal physiological conditions, as it is rapidly consumed in ceramide synthesis. Sphinganine accumulation is often observed only under pathological conditions or when downstream enzymes (like DES1 or CerS) are inhibited [2] [5].
Plants and Fungi: These organisms utilize an alternative route involving sphinganine hydroxylation. After sphinganine formation, a specific sphinganine C4-hydroxylase introduces a hydroxyl group at the C4 position, producing phytosphingosine [(2S,3R,4R)-2-aminooctadecane-1,3,4-triol]. Phytosphingosine serves as the major sphingoid base backbone for complex sphingolipids in plants and fungi, rather than sphingosine. The enzyme responsible, a cytochrome P450 monooxygenase (e.g., SUR2 in yeast), utilizes molecular oxygen and NADPH. Consequently, plant sphingolipids (like glucosylceramides and glycosyl inositol phosphoceramides - GIPCs) are predominantly based on phytosphingosine, not sphingosine. Plants completely lack sphingomyelin but synthesize abundant GIPCs, which are major components of plasma membrane lipid rafts [6] [7].
Prokaryotes: Sphingolipid synthesis is restricted to specific bacterial genera, notably Bacteroidetes (e.g., Sphingobacterium, Porphyromonas) and some α-Proteobacteria (e.g., Sphingomonas, Caulobacter). The initial steps resemble the eukaryotic pathway: SPT homologs catalyze serine and palmitoyl-CoA condensation to form KDS, which is subsequently reduced to sphinganine. However, significant differences emerge downstream:
Table 3: Comparative Sphinganine Metabolism Across Kingdoms
Feature | Mammals | Plants/Fungi | Sphingolipid-Producing Bacteria |
---|---|---|---|
Primary Sphingoid Base | Sphingosine (from desaturation) | Phytosphingosine (from hydroxylation) | Sphinganine or 1-Deoxysphinganine |
Downstream Modification of Sphinganine | N-acylation (CerS) → Dihydroceramide → Desaturation → Ceramide | N-acylation → Dihydroceramide → Hydroxylation → Phytoceramide OR Hydroxylation → Phytosphinganine → N-acylation → Phytoceramide | Often direct glycosylation; Some N-acylation |
Major Complex Sphingolipids | Sphingomyelin, Glycosphingolipids (GlcCer, LacCer, Gangliosides) | Glucosylceramide (GlcCer), Glycosyl Inositol Phosphoceramides (GIPCs) | Ceramide phosphorylethanolamine, Glucuronosylceramides, Monohexosylceramides |
SPT Substrate Flexibility | Strict specificity for L-serine and C16/C18 acyl-CoA | Strict specificity for L-serine and C16/C18 acyl-CoA | Can utilize L-alanine, glycine (yielding 1-deoxy/1-deoxymethyl sphingoid bases) and various acyl-CoAs |
Presence of Desaturase (DES1) | Yes (converts DHCer to Cer) | Limited or absent; Hydroxylation predominates | Absent |
Cellular Location | Endoplasmic Reticulum (ER) | ER, Golgi | Cytoplasmic membrane |
These comparative analyses highlight the evolutionary conservation of the core sphinganine biosynthetic pathway (SPT → KDS Reductase) across domains of life, while underscoring the significant divergence in the utilization and modification of sphinganine that underlies the vast structural and functional diversity of sphingolipids in nature [2] [5] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1